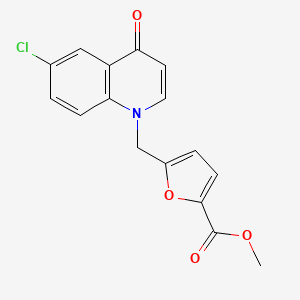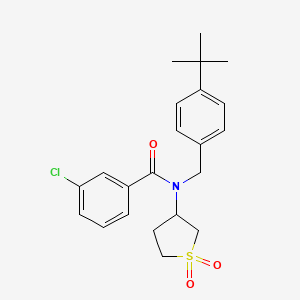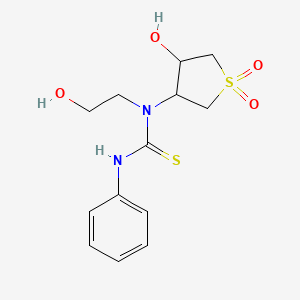
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromene core substituted with amino groups and a chlorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile. This intermediate is then subjected to further reactions, including esterification with ethanol and catalytic hydrogenation to introduce the amino groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted chromene derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. The compound can bind to DNA, interfering with replication and transcription processes, leading to cell cycle arrest and apoptosis. It may also inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.
Comparación Con Compuestos Similares
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Similar structure but lacks the ester group, which may affect its solubility and biological activity.
4-(4-chlorophenyl)-2,7-diamino-4H-chromene-3-carboxamide: Contains an amide group instead of an ester, potentially altering its reactivity and interaction with biological targets.
The unique combination of amino groups, chlorophenyl substitution, and ester functionality in this compound makes it a versatile compound with distinct properties and applications.
Propiedades
Fórmula molecular |
C18H17ClN2O3 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-23-18(22)16-15(10-3-5-11(19)6-4-10)13-8-7-12(20)9-14(13)24-17(16)21/h3-9,15H,2,20-21H2,1H3 |
Clave InChI |
WBPYVQZBIAHAGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)

![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
